Deoxyelephantopin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

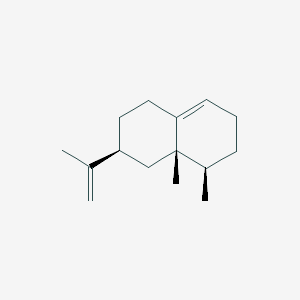

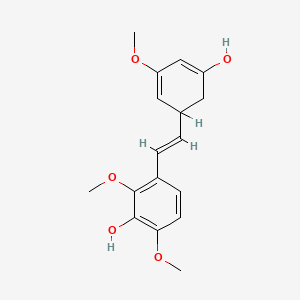

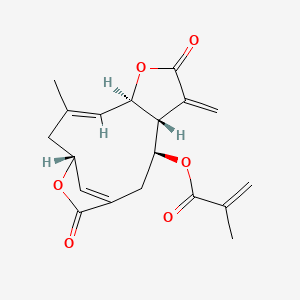

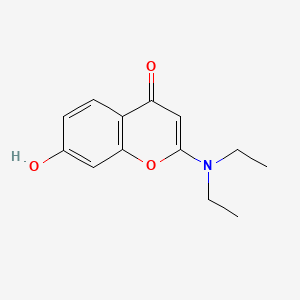

Deoxyelephantopin is a sesquiterpene lactone compound primarily derived from the plant Elephantopus scaber. This compound has garnered significant attention due to its diverse pharmacological properties, particularly its anti-cancer activities. This compound has been traditionally used in various medicinal practices to treat ailments such as liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .

準備方法

合成経路と反応条件: デオキシエレファントピンは、ゲルマクレン骨格を含む一連の化学反応によって合成できます。 重要な合成アプローチの1つは、環状メタセシスであり、これはデオキシエレファントピンに存在する歪んだ10員環を構築するための強力な方法です . 合成には通常、特定の触媒と反応条件を使用して、所望の生成物を得る必要があります。

工業生産方法: デオキシエレファントピンの工業生産は、しばしば、天然源、特にエレファンtopus scaberの葉からの抽出と精製を含みます。 このプロセスには、AB-8マクロポーラス樹脂を使用した一次濃縮、続いて高速逆流クロマトグラフィー(HSCCC)を使用した分離と精製が含まれます .

化学反応の分析

反応の種類: デオキシエレファントピンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、還元生成物の形成につながります。

置換: この反応は、1つの官能基を別の官能基と交換するプロセスです。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH₄)と水素化リチウムアルミニウム(LiAlH₄)があります。

置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物イオン)があります。

生成される主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、デオキシエレファントピンの酸化は、エポキシドまたはヒドロキシル化誘導体の形成につながる可能性があります .

4. 科学研究への応用

化学: セスキテルペンラクトン化学の研究と合成方法の開発のための貴重な化合物として役立ちます。

生物学: デオキシエレファントピンは、さまざまな癌細胞株においてアポトーシスと細胞周期停止を誘導することが示されており、癌研究の有望な候補となっています.

科学的研究の応用

Chemistry: It serves as a valuable compound for studying sesquiterpene lactone chemistry and developing synthetic methodologies.

作用機序

デオキシエレファントピンは、複数の分子標的とシグナル伝達経路を通じて効果を発揮します。 p21やBcl-2様タンパク質4(Bax)などの下流エフェクターを活性化し、細胞周期停止、DNA修復、およびアポトーシスにつながります . さらに、癌の進行と炎症に関与するNF-κB、MAPK、PI3K/Akt、およびβ-カテニンのような重要なシグナル伝達経路を阻害します .

6. 類似の化合物との比較

デオキシエレファントピンは、しばしばその異性体であるイソデオキシエレファントピンと比較されます。イソデオキシエレファントピンは、同様の薬理学的特性を共有していますが、分子構造が異なります . 両方の化合物は、エレファンtopus scaberとエレファンtopus carolinianusの主要な成分であり、伝統的な医学で同様の治療目的で使用されてきました . デオキシエレファントピンは、特定の分子標的とその調節する経路においてユニークであり、科学研究と創薬のための独特で価値のある化合物となっています .

類似の化合物:

- イソデオキシエレファントピン

- パルテノライド

- ユーパトリド

- クニシン

これらの化合物は、デオキシエレファントピンと構造的な類似性を共有し、セスキテルペンラクトンファミリーに属します。このファミリーは、その多様な生物活性で知られています .

類似化合物との比較

- Isodeoxyelephantopin

- Parthenolide

- Eupatolide

- Cnicin

These compounds share structural similarities with this compound and belong to the sesquiterpene lactone family, known for their diverse biological activities .

特性

分子式 |

C19H20O6 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1 |

InChIキー |

JMUOPRSXUVOHFE-GZZMZBIISA-N |

SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

異性体SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

同義語 |

deoxyelephantopin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)